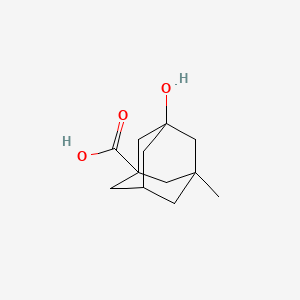![molecular formula C30H35N3 B4980224 N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)
N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. However, due to its high abuse potential and potential for overdose, it has been classified as a Schedule I drug in the United States. Despite this, U-47700 remains a topic of interest in scientific research due to its unique chemical structure and potential applications in the field of pain management.
作用机制
N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine acts as a mu-opioid receptor agonist, meaning that it binds to and activates these receptors in the brain and spinal cord. This activation leads to the release of endogenous opioids, such as endorphins, which are responsible for producing feelings of pain relief and euphoria. However, N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine also has a high potential for abuse and dependence, as it can activate reward pathways in the brain and lead to addiction.
Biochemical and Physiological Effects
In addition to its analgesic effects, N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been shown to produce a range of other biochemical and physiological effects. These include sedation, respiratory depression, and decreased gastrointestinal motility. However, these effects can also be dangerous and potentially life-threatening, especially in cases of overdose.
实验室实验的优点和局限性
N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has several advantages and limitations for use in laboratory experiments. One advantage is its high potency and selectivity for mu-opioid receptors, which makes it a useful tool for studying the mechanisms of opioid receptor activation. However, its high potential for abuse and dependence, as well as its potential for dangerous side effects, make it a risky substance to work with in the laboratory.
未来方向
There are several future directions for research on N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine. One area of interest is the development of new pain medications based on its chemical structure and mechanism of action. Researchers are also interested in studying the long-term effects of N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine use, as well as its potential for addiction and dependence. Additionally, there is a need for further research on the safety and toxicity of N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, especially in cases of overdose.
合成方法
N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is synthesized through a multistep process involving the reaction of various chemical precursors. The synthesis typically begins with the reaction of 2-methyl-1-phenyl-1H-indole with ethyl bromide to form N-ethyl-2-(2-methyl-1-phenyl-1H-indol-3-yl)ethylamine. This compound is then reacted with 2-phenylethyl chloride to form N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)piperidin-4-amine, which is the final product.
科学研究应用
N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been the subject of numerous scientific studies due to its potential applications in the field of pain management. In particular, researchers have been interested in its ability to selectively target mu-opioid receptors, which are responsible for mediating the analgesic effects of opioids. Studies have shown that N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is highly potent and selective for these receptors, making it a promising candidate for the development of new pain medications.
属性
IUPAC Name |
N-[2-(2-methyl-1-phenylindol-3-yl)ethyl]-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3/c1-24-28(29-14-8-9-15-30(29)33(24)27-12-6-3-7-13-27)16-20-31-26-18-22-32(23-19-26)21-17-25-10-4-2-5-11-25/h2-15,26,31H,16-23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJKNJOTDGFCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)CCNC4CCN(CC4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980168.png)

![(1H-benzimidazol-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4980183.png)

![ethyl [4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4980202.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![4-(2-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4980229.png)

![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4980255.png)
![4-tert-butyl-N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B4980256.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)